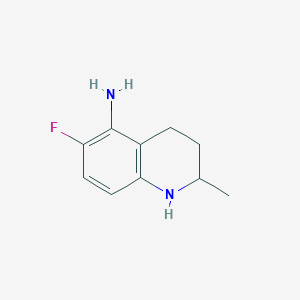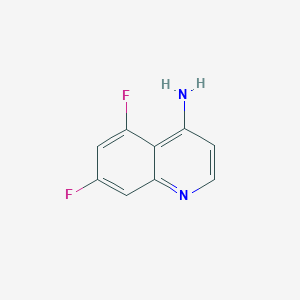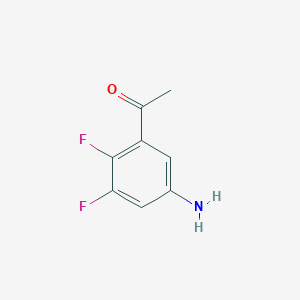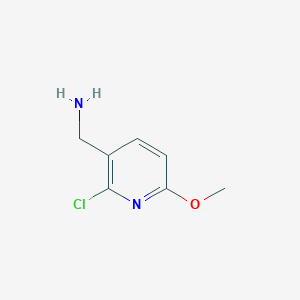
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of an aminopiperidine moiety, which is a common structural motif in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the reduction of pyridine derivatives.
Acylation: The final step involves the acylation of the aminopiperidine with ethanoyl chloride to form the desired product. The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active molecules.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
®-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Aminopiperidin-1-yl)propanone hydrochloride: A homologous compound with an additional methylene group in the acyl chain.
1-(3-Aminopiperidin-1-yl)butanone hydrochloride: Another homologous compound with two additional methylene groups in the acyl chain.
Uniqueness
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interaction with molecular targets. The presence of the aminopiperidine moiety also imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC名 |
1-[(3S)-3-aminopiperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
OMUFVZFNUFHIMN-FJXQXJEOSA-N |
異性体SMILES |
CC(=O)N1CCC[C@@H](C1)N.Cl |
正規SMILES |
CC(=O)N1CCCC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)







![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
